molecular formula C18H17ClN4O4 B6544743 N-(4-chlorophenyl)-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide CAS No. 946350-81-8

N-(4-chlorophenyl)-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide

Cat. No.: B6544743
CAS No.: 946350-81-8
M. Wt: 388.8 g/mol
InChI Key: YFRVEHSKFMSVGM-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,3-d]pyrimidine core substituted with methoxy (5-position) and methyl (1- and 6-positions) groups, along with a 2,4-dioxo moiety. The N-(4-chlorophenyl)acetamide side chain is attached at the 3-position of the heterocyclic system.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O4/c1-10-8-20-16-14(15(10)27-3)17(25)23(18(26)22(16)2)9-13(24)21-12-6-4-11(19)5-7-12/h4-8H,9H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRVEHSKFMSVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

AKOS021822507 acts as a VDAC inhibitor , reducing channel conductance. It inhibits selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis. This interaction with VDAC and the subsequent changes can have significant implications for cellular energy metabolism and apoptosis.

Biochemical Pathways

By inhibiting VDAC, AKOS021822507 could potentially disrupt the normal flow of metabolites and ions, affecting energy production and other mitochondrial functions. This disruption could also influence the intrinsic pathway of apoptosis, given the role of cytochrome C release in this process.

Biological Activity

N-(4-chlorophenyl)-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological effects, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The compound is characterized by a complex structure comprising a pyrido[2,3-d]pyrimidine core with various functional groups that contribute to its biological activity. The presence of the 4-chlorophenyl and 5-methoxy groups enhances its pharmacological profile.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance:

  • Moderate to Strong Activity : Compounds with similar structural motifs have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis .
  • Mechanism of Action : The antibacterial efficacy is often attributed to the ability of these compounds to inhibit bacterial enzymes or disrupt cellular processes .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor:

  • Acetylcholinesterase Inhibition : Many derivatives have demonstrated strong inhibitory activity against acetylcholinesterase (AChE), which is crucial in treating conditions like Alzheimer's disease .
  • Urease Inhibition : The compound also shows significant urease inhibitory activity, which can be beneficial in managing urease-related infections .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Anticancer Properties : Research has highlighted the anticancer potential of pyrido[2,3-d]pyrimidine derivatives. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms .
  • Anti-inflammatory Effects : Some studies report anti-inflammatory activity linked to similar compounds. This effect is crucial for developing treatments for inflammatory diseases .
  • Pharmacological Profiles : The pharmacological behavior of compounds incorporating the sulfamoyl functionality indicates their broad therapeutic potential across various disease states .

Data Table

Biological ActivityObserved EffectsReference
AntibacterialModerate to strong against S. typhi, B. subtilis
Acetylcholinesterase InhibitionStrong inhibition observed
Urease InhibitionSignificant inhibitory activity
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in inflammatory markers

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and spectral differences between the target compound and analogs from the evidence:

Compound Core Structure Substituents Yield Melting Point (°C) Key Spectral Data Reference
Target Compound Pyrido[2,3-d]pyrimidine 5-Methoxy, 1,6-dimethyl, 2,4-dioxo, N-(4-chlorophenyl)acetamide N/A N/A N/A N/A
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide Thieno[2,3-d]pyrimidine 7-Methyl, phenylamino, tetrahydro ring, acetyl 73% 143–145 IR: 3,390 (NH), 1,730 (C=O); $^1$H-NMR: δ 2.10 (COCH$_3$), 7.37–7.47 (Ar-H)
(S)-2-Acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(methylthio)ethyl-pyrazol-5-yl)oxy)propyl)propanamide Pyrazolo[3,4-d]pyrimidine Dichlorophenyl, methylthio ethyl, fluorophenyl, (S)-configuration 67% 117–118 [α]$_{D}^{20}$ = –5.6 (specific rotation)
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidin-2-yl thioether 4-Methyl, 6-oxo, 2,3-dichlorophenyl 80% 230 $^1$H-NMR: δ 12.50 (NH), 7.82 (H-4′), 4.12 (SCH$_2$)
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide Pyrimidine-oxadiazole hybrid 4-Chlorophenyl, oxadiazole, nitro-phenyl N/A N/A Synthesized via K$2$CO$3$-mediated coupling in acetone
N-(4-(4-Amino-1-(chromen-2-yl)ethyl)-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Pyrazolo[3,4-d]pyrimidine-chromen Fluoro-chromen, dimethylamino, isopropoxyphenyl 19% 302–304 Mass: 571.198 [M+1]$^+$
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-thieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidine 7-Phenyl, 2-chloro-4-methylphenyl N/A N/A Molecular weight: 409.89 g/mol; InChIKey: QZRFNYWDSNEQQY-UHFFFAOYSA-N

Key Findings and Analysis

Structural Diversity: The target compound’s pyrido[2,3-d]pyrimidine core distinguishes it from thieno- or pyrazolo-pyrimidine analogs (e.g., ). The methoxy group at position 5 may enhance solubility compared to methyl or chloro substituents in other derivatives . The N-(4-chlorophenyl)acetamide group is structurally analogous to dichlorophenyl or nitro-phenyl acetamide moieties in related compounds, which often influence receptor binding .

Synthetic Efficiency :

  • Yields for analogs vary widely (19–80%), with higher yields observed for simpler dihydropyrimidine derivatives (e.g., 80% in ). The target compound’s synthesis would likely require optimization due to its complex substitution pattern.

Thermal Stability :

  • Melting points correlate with molecular complexity and intermolecular interactions. The chromen-pyrazolo-pyrimidine hybrid in exhibits exceptional thermal stability (302–304°C), likely due to aromatic stacking and hydrogen bonding.

Spectral Signatures :

  • IR and NMR data for acetamide derivatives consistently show C=O stretches near 1,700 cm$^{-1}$ and NH signals at δ >10 ppm in DMSO-d$_6$ . The target compound’s methoxy group would likely produce a distinct singlet near δ 3.8–4.0 in $^1$H-NMR.

Biological Implications :

  • While biological data for the target compound are unavailable, analogs with chloro-/nitro-phenyl acetamide groups exhibit antiproliferative activity (e.g., ). The 5-methoxy group may reduce cytotoxicity compared to electron-withdrawing substituents .

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